

Elagolix Demonstrates Superior Efficacy Over Placebo in Alleviating Endometriosis-Associated Pain

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Compound of Interest

Compound Name: *Elagolix*

Cat. No.: *B1671154*

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For Immediate Release: A comprehensive review of pivotal clinical trial data reveals that **Elagolix**, an oral gonadotropin-releasing hormone (GnRH) antagonist, significantly reduces endometriosis-associated pain compared to placebo. This guide provides a detailed comparison of the efficacy of **Elagolix**, supported by experimental data from key Phase 3 clinical trials, for researchers, scientists, and drug development professionals.

Elagolix's mechanism of action involves competitive antagonism of GnRH receptors in the pituitary gland.^{[1][2]} This leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in decreased blood concentrations of the ovarian sex hormones estradiol and progesterone.^{[1][2]} As the growth of endometrial lesions is estrogen-dependent, this reduction in estrogen levels helps to alleviate the pain symptoms associated with endometriosis.^[3]

Pivotal Clinical Trial Evidence: Elaris EM-I and Elaris EM-II

The efficacy of **Elagolix** was primarily established in two large, replicate Phase 3, randomized, double-blind, placebo-controlled trials: Elaris Endometriosis I (EM-I) and Elaris Endometriosis II (EM-II).^{[4][5]} These studies evaluated two doses of **Elagolix** (150 mg once daily and 200 mg twice daily) against a placebo in premenopausal women aged 18 to 49 with surgically confirmed endometriosis and moderate to severe endometriosis-associated pain.^{[4][5]}

The co-primary efficacy endpoints in both trials were the proportion of clinical responders for dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP) at month 3.[4][5] A clinical response was defined as a clinically meaningful reduction in the respective pain score without an increase in the use of rescue analgesics.[6][7]

Quantitative Analysis of Efficacy

The results from the Elaris EM-I and EM-II trials demonstrated a statistically significant and clinically meaningful reduction in dysmenorrhea and non-menstrual pelvic pain for both doses of **Elagolix** compared to placebo.

Table 1: Percentage of Clinical Responders for Dysmenorrhea at Month 3

Trial	Placebo	Elagolix 150 mg once daily	Elagolix 200 mg twice daily
Elaris EM-I	19.6%	46.4% (p<0.001)	75.8% (p<0.001)
Elaris EM-II	22.7%	43.4% (p<0.001)	72.4% (p<0.001)

Data sourced from
Taylor et al. (2017).[4]

Table 2: Percentage of Clinical Responders for Non-Menstrual Pelvic Pain at Month 3

Trial	Placebo	Elagolix 150 mg once daily	Elagolix 200 mg twice daily
Elaris EM-I	36.5%	50.4% (p<0.001)	54.5% (p<0.001)
Elaris EM-II	36.5%	49.8% (p=0.003)	57.8% (p<0.001)

Data sourced from
Taylor et al. (2017).[4]

The observed reductions in pain were sustained over a 6-month treatment period.[4] Furthermore, long-term extension studies, Elaris EM-III and Elaris EM-IV, showed that the

efficacy of **Elagolix** was maintained for up to 12 months of continuous treatment.[8]

Experimental Protocols

Study Design

The Elaris EM-I and EM-II trials were multicenter, randomized, double-blind, placebo-controlled studies.[9] Following a screening period, eligible participants were randomized to receive **Elagolix** 150 mg once daily, **Elagolix** 200 mg twice daily, or a placebo for 6 months.[4]

Participant Population

The studies enrolled premenopausal women aged 18 to 49 years with a surgical diagnosis of endometriosis within the last 10 years and moderate to severe endometriosis-associated pain. [10][11]

Pain Assessment

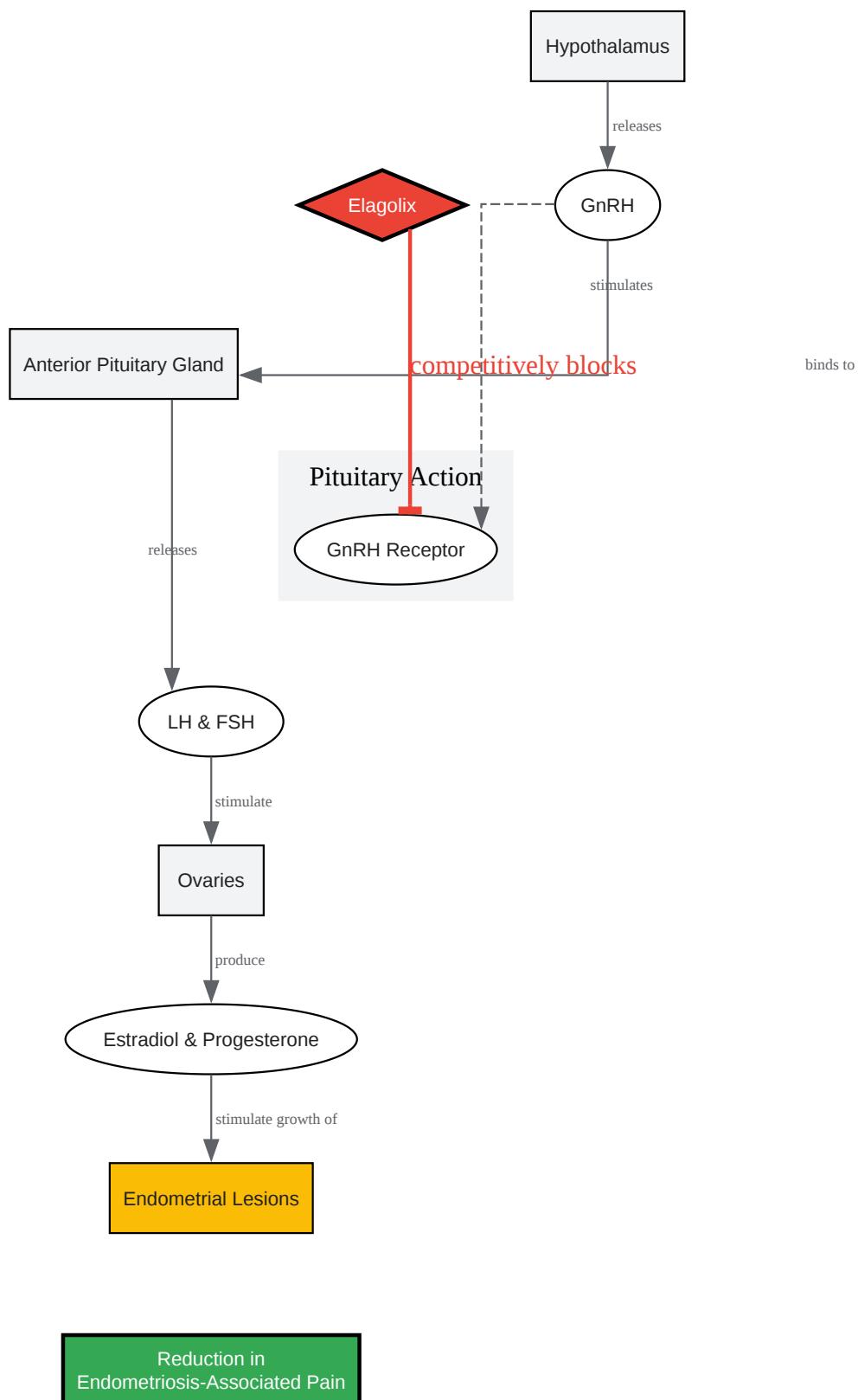
Pain symptoms were recorded daily by participants in an electronic diary using the Endometriosis Daily Pain Impact Scale.[7] This scale uses a 4-point system (0=no pain, 1=mild, 2=moderate, 3=severe) to assess dysmenorrhea and non-menstrual pelvic pain.[10]

Definition of a Clinical Responder

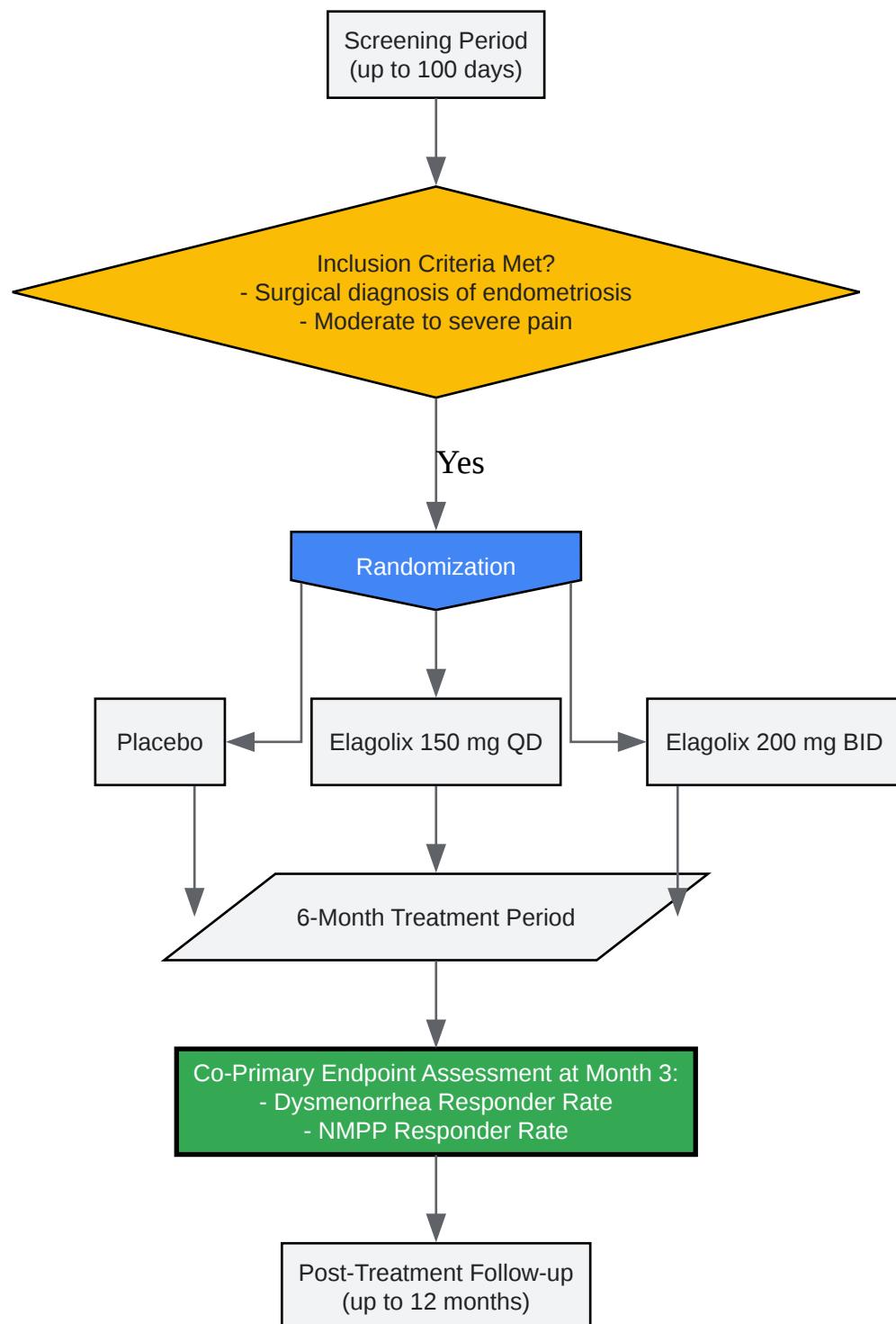
A participant was defined as a clinical responder if they achieved a clinically meaningful reduction in their pain score and had a stable or decreased use of rescue analgesic medication.[7] The threshold for a clinically meaningful pain reduction was determined based on the change in pain score that corresponded to "much improved" or "very much improved" on the Patient Global Impression of Change questionnaire.[7]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of **Elagolix** and the general workflow of the pivotal clinical trials.

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Caption: Mechanism of Action of **Elagolix**.



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Caption: Elaris EM-I and EM-II Clinical Trial Workflow.

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